molecular formula C15H12N4O B2500965 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole CAS No. 2415465-13-1

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole

Cat. No.: B2500965
CAS No.: 2415465-13-1
M. Wt: 264.288
InChI Key: QELWZTMYKLRFHU-UHFFFAOYSA-N
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Description

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that combines an imidazo[1,2-b]pyridazine moiety with a dihydroisoindole structure, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[1,2-b]pyridazine core can be synthesized through the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization with a nitrile. The dihydroisoindole moiety can be introduced through a subsequent cyclization reaction involving a phthalic anhydride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen atoms .

Scientific Research Applications

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind to specific sites on proteins or nucleic acids, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole stands out due to its fused ring system, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(imidazo[1,2-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(13-5-6-14-16-7-8-19(14)17-13)18-9-11-3-1-2-4-12(11)10-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELWZTMYKLRFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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